molecular formula C8H15NO3 B1267261 N-Acetyl-dl-norleucine CAS No. 7682-16-8

N-Acetyl-dl-norleucine

Cat. No. B1267261
CAS RN: 7682-16-8
M. Wt: 173.21 g/mol
InChI Key: JDMCEGLQFSOMQH-UHFFFAOYSA-N
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Description

Synthesis Analysis

N-Acetyl-dl-norleucine can be synthesized through optical resolution by replacing crystallization of ammonium salts. This process involves using ammonium salts of N-acetyl-dl-norleucine and resolving them in the presence of the ammonium salt of N-acetyl-L-alanine, yielding salts with an L-configuration in significant yields (Shiraiwa et al., 1991).

Molecular Structure Analysis

The molecular structure of N-Acetyl-dl-norleucine and its derivatives have been analyzed through crystallography. Studies reveal that these compounds exist as racemic mixtures and their crystal structures are influenced by the presence of ammonium ions, which play a crucial role in the formation of the crystal structure through hydrogen bonding (Yajima et al., 2016).

Chemical Reactions and Properties

N-Acetyl-dl-norleucine participates in various chemical reactions. For example, it has been used in the study of asymmetric transformation, where a combination of preferential crystallization and simultaneous racemization was employed to obtain optically pure forms (Hongo et al., 1981). Furthermore, it reacts with diazoacetyl compounds, demonstrating its reactivity and potential in biochemical research (Rajagopalan et al., 1966).

Scientific Research Applications

Therapeutic Potential in Niemann-Pick Disease

N-Acetyl-dl-Leucine, an acetylated derivative of leucine that includes N-Acetyl-dl-norleucine, has shown effectiveness in improving ataxia in patients with Niemann-Pick disease type C (NPC). This lysosomal storage disorder is characterized by increased lysosomal volume in cells. Studies have demonstrated that both N-Acetyl-dl-Leucine and its L-enantiomer can reduce lysosomal volume in a dose-dependent manner, with N-Acetyl-L-Leucine being the most effective. This supports further research into the L-enantiomer for treating NPC (te Vruchte et al., 2019).

Impact on Drug Transport and Bioavailability

N-Acetyl-dl-leucine undergoes a change in its transport mechanism due to acetylation. The acetylation alters its physicochemical properties, making N-acetyl-L-leucine an anion and a substrate for organic anion transporters (OAT). This contrasts with L-leucine, which is transported by the L-type Amino Acid Transporter (LAT). These findings explain why N-acetyl-L-leucine is effective as a drug, whereas L-leucine itself is not, due to differences in uptake and bioavailability (Churchill et al., 2020).

Neuroprotective Effects in Lysosomal Storage Disorders

Acetyl-dl-leucine has been shown to have a neuroprotective effect in lysosomal storage disorders. In both clinical and pre-clinical studies, acetyl-dl-leucine and its enantiomers improved symptoms of ataxia, particularly in Niemann-Pick disease type C1 patients. Pre-symptomatic treatment in mouse models delayed disease progression and extended lifespan, highlighting the potential for clinical applications in lysosomal disorders (Kaya et al., 2021).

Utility in Vestibular Disorders

Acetyl-DL-Leucine has been used clinically for 40 years to reduce imbalance and autonomic manifestations associated with acute vertigo crises. In patients undergoing surgery for unilateral vestibular acoustic neurinoma or suffering from Ménière’s disease, acetyl-DL-leucine was found to ease static vestibular syndromes following neurotomy. This suggests its action on vestibular neurons, restoring their membrane potential towards normal values (Ferber-Viart et al., 2008).

Role in Polymorphic Transitions of Amino Acids

DL-Norleucine, closely related to N-Acetyl-dl-norleucine, undergoes polymorphic transitions, as studied using differential scanning calorimetry and Raman spectroscopy. These transitions, observed at low temperatures, correspond to increased disordering in the aliphatic side chain and changes in intramolecular hydrogen bonding, which are relevant to understanding the structural properties of amino acids in various conditions (Chatzigeorgiou et al., 2010).

Safety And Hazards

N-Acetyl-dl-norleucine should be handled with care to avoid contact with skin, eyes, or clothing, and to prevent ingestion and inhalation . It should be used only outdoors or in a well-ventilated area, and protective equipment should be worn .

Future Directions

N-acetyl-l-leucine is being intensively studied as a promising treatment for several disorders with unmet medical needs including cerebellar ataxia, cognition and mobility in the elderly, lysosomal storage disorders, migraine, and restless legs syndrome . Three multinational clinical trials are ongoing with the purified L-enantiomer for the treatment of Niemann-Pick disease type C, the GM2 gangliosidoses, and Ataxia-Telangiectasia .

properties

IUPAC Name

2-acetamidohexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3/c1-3-4-5-7(8(11)12)9-6(2)10/h7H,3-5H2,1-2H3,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDMCEGLQFSOMQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401032822
Record name N-Acetyl-DL-norleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401032822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Acetyl-dl-norleucine

CAS RN

7682-16-8, 54896-21-8
Record name N-Acetyl-DL-norleucine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007682168
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC203817
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203817
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 7682-16-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203815
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Record name N-Acetyl-DL-norleucine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-ACETYL-DL-NORLEUCINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GGG86KQG5L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
19
Citations
T Shiraiwa, M Yamauchi, T Yamauchi… - Bulletin of the …, 1991 - journal.csj.jp
… Ammonium salts of N-acetyl-D-2-aminobutanoic acid, N-acetyl-DI-norvaline (p-AcNva-AM salt), and N-acetyl-DL-norleucine were optically resolved by replacing crystallization in the …
Number of citations: 9 www.journal.csj.jp
AS Bommarius, K Drauz, K Günther, G Knaup… - Tetrahedron …, 1997 - Elsevier
… The L-enantiomers of N-acetyl-DL-Oc-amino butyric acid lh and N-acetyl-DLnorleucine lj react almost quantitatively 7 while N-acetyl-DL-cysteine If gives the lowest conversion. In …
Number of citations: 44 www.sciencedirect.com
WAH Huffman, AW Ingersoll - Journal of the American Chemical …, 1951 - ACS Publications
The general objects of this series of studies havebeen described in the first paper. 3 The present paper describes the ex-tension of the work to the principal members of the leucine …
Number of citations: 36 pubs.acs.org
E Badea, G Della Gatta, B Pałecz - The Journal of Chemical …, 2014 - Elsevier
Temperatures and molar enthalpies of fusion of a series of uncharged small peptides, namely the methylamides of N-acetyl substituted glycine, α-amino-butyric acid, alanine, valine, …
Number of citations: 2 www.sciencedirect.com
J Enoki, J Meisborn, AC Müller, R Kourist - Frontiers in Microbiology, 2016 - frontiersin.org
… Using N-acetyl-DL-norleucine 3d, we detected two different hydroxy amino acids in the product mixture (Figure S1). This is consistent with the report by Hibi et al. (2011) explaining that …
Number of citations: 27 www.frontiersin.org
IZ Siemion, B Picur - Biophysical Chemistry, 1988 - Elsevier
… In addition to the 14 derivatives of proteiuaceous amino acids, we have also investigated the N ‘-methylamides of N-acetyl-DL-norvahne (Nva) and N-acetyl-DL-norleucine (Nle). The …
Number of citations: 8 www.sciencedirect.com
HY Cho, K Tanizawa, H Tanaka… - Agricultural and biological …, 1987 - Taylor & Francis
We studied the distribution of aminoacylase, an enzyme catalyzing the hydrolysis of N-acylamino acids, in thermophilic bacteria, and found Bacillus thermoglucosidius DSM 2542 to be …
Number of citations: 53 www.tandfonline.com
M Wakayama, M Moriguchi - Journal of Molecular Catalysis B: Enzymatic, 2001 - Elsevier
N-acyl-d-amino acid amidohydrolases can be classified into three types based on substrate specificity. d-aminoacylase has been reported to occur in a very few bacteria such as …
Number of citations: 19 www.sciencedirect.com
SV Story, AM Grunden, MWW Adams - Journal of bacteriology, 2001 - Am Soc Microbiol
Aminoacylase was identified in cell extracts of the hyperthermophilic archaeon Pyrococcus furiosus by its ability to hydrolyze N-acetyl-l-methionine and was purified by multistep …
Number of citations: 47 journals.asm.org
M Ramana, R Rao - Int. J. Pharm. Sci. Rev. Res, 2014 - Citeseer
The compound (±)-alpha-ethyl-2-oxo-1-pyrrolidine acetic acid (Etiracetam Acid) is an important racemic precursor of Levetiracetam. The present study deals with the optical resolution of …
Number of citations: 2 citeseerx.ist.psu.edu

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